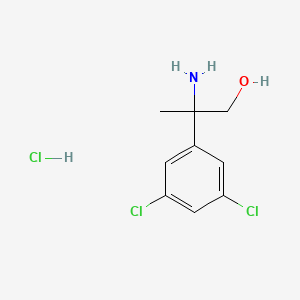

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride

CAS No.: 1909325-53-6

Cat. No.: VC7565718

Molecular Formula: C9H12Cl3NO

Molecular Weight: 256.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909325-53-6 |

|---|---|

| Molecular Formula | C9H12Cl3NO |

| Molecular Weight | 256.55 |

| IUPAC Name | 2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H |

| Standard InChI Key | GJIBHWQBMMGPDW-UHFFFAOYSA-N |

| SMILES | CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₉H₁₂Cl₃NO, with a molecular weight of 256.55 g/mol. Its IUPAC name, 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, reflects the presence of:

-

A propan-1-ol backbone with hydroxyl (-OH) and amino (-NH₂) groups at the C1 and C2 positions, respectively.

-

A 3,5-dichlorophenyl ring attached to the C2 carbon, contributing to its aromatic and electron-withdrawing characteristics.

-

A hydrochloride salt form, enhancing stability and solubility in aqueous media.

Stereochemical Features

The molecule contains a chiral center at the C2 carbon, which is bonded to:

-

The amino group (-NH₂),

-

The hydroxyl-bearing C1 carbon,

-

The 3,5-dichlorophenyl ring, and

-

A methyl group (-CH₃).

This configuration allows for two enantiomers (R and S), though most synthetic routes yield racemic mixtures unless chiral catalysts or resolving agents are employed.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂Cl₃NO | |

| Molecular Weight | 256.55 g/mol | |

| CAS No. | 1909325-53-6 | |

| Chiral Centers | 1 | |

| XRPD Peaks (2θ) | 3.876, 5.744, 7.739, 11.65... |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Formation of the Propanol Backbone:

-

A ketone precursor, such as 2-(3,5-dichlorophenyl)propan-1-one, undergoes asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) to introduce the hydroxyl and amino groups .

-

Alternative routes employ Mannich reactions with formaldehyde and ammonium chloride to assemble the amino alcohol structure .

-

-

Hydrochloride Salt Formation:

-

The free base is treated with hydrochloric acid in anhydrous ether or ethanol, yielding the hydrochloride salt.

-

Process Optimization

Critical parameters influencing yield and enantiomeric purity include:

-

Temperature: Reactions conducted at 0–5°C minimize side reactions .

-

Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance reaction rates .

-

Catalyst Loading: Chiral catalysts at 5–10 mol% achieve enantiomeric excesses >90% .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar organic solvents like methanol and DMSO. Stability studies indicate:

-

pH Sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the amino group .

-

Photostability: Stable under inert atmospheres but degrades upon prolonged UV exposure.

Acid-Base Behavior

The amino group (pKa ≈ 9.5) and hydroxyl group (pKa ≈ 15) participate in pH-dependent equilibria :

Table 2: Protonation States Across pH Ranges

| pH Range | Amino Group State | Hydroxyl Group State |

|---|---|---|

| <3 | NH₃⁺ | -OH |

| 3–9.5 | NH₂/NH₃⁺ mix | -OH |

| >9.5 | NH₂ | -O⁻ |

Applications in Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

-

Antiplatelet Agents: Analogous to (R)-2-amino-2-(3,4-difluorophenyl)ethanol HCl, it may inhibit P2Y12 receptors.

-

Antifungal Derivatives: Chlorinated phenyl groups enhance binding to fungal cytochrome P450 enzymes .

Material Science

Its rigid aromatic structure facilitates the development of:

-

Chiral Ligands: For asymmetric catalysis in C–C bond-forming reactions .

-

Ionic Liquids: Hydrochloride salts improve thermal stability in electrolyte formulations.

Comparison with Structural Analogs

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume